molecular formula C22H21F3N4O2 B11197880 2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11197880
M. Wt: 430.4 g/mol
InChI Key: FYQDELODMQRZBO-UHFFFAOYSA-N
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Description

2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrimidine ring, which is fused with an amide group and substituted with various functional groups, including dimethylphenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic conditions.

    Substitution Reactions: The dimethylphenyl and trifluoromethylphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and high temperatures to achieve the desired substitutions.

    Amidation: The final step involves the formation of the amide bond, which is typically achieved through the reaction of the substituted pyrimidine with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By blocking these enzymes, the compound can exert anti-proliferative effects on cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to its specific substitution pattern and the presence of both dimethylphenyl and trifluoromethylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H21F3N4O2

Molecular Weight

430.4 g/mol

IUPAC Name

2-[2-(3,5-dimethylanilino)-4-methyl-6-oxopyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H21F3N4O2/c1-13-7-14(2)9-18(8-13)28-21-26-15(3)10-20(31)29(21)12-19(30)27-17-6-4-5-16(11-17)22(23,24)25/h4-11H,12H2,1-3H3,(H,26,28)(H,27,30)

InChI Key

FYQDELODMQRZBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=CC(=O)N2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)C)C

Origin of Product

United States

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